1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-fluorophenethyl)-

Medicinal Chemistry Drug Design Structure-Activity Relationship

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-fluorophenethyl)- (CAS 5500-76-5) is a spirocyclic oxazolidinone belonging to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one class, a privileged scaffold in medicinal chemistry recognized for alpha-adrenergic receptor modulation, phosphodiesterase inhibition, and neuroprotective calcium-channel blocking activity. The compound features a para-fluorophenethyl substituent at the 8-position of the diazaspiro core, distinguishing it from the clinically used analog fenspiride (8-phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) by a single fluorine atom that alters electronic distribution, lipophilicity, and metabolic stability.

Molecular Formula C15H19FN2O2
Molecular Weight 278.32 g/mol
CAS No. 5500-76-5
Cat. No. B13412903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-fluorophenethyl)-
CAS5500-76-5
Molecular FormulaC15H19FN2O2
Molecular Weight278.32 g/mol
Structural Identifiers
SMILESC1CN(CCC12CNC(=O)O2)CCC3=CC=C(C=C3)F
InChIInChI=1S/C15H19FN2O2/c16-13-3-1-12(2-4-13)5-8-18-9-6-15(7-10-18)11-17-14(19)20-15/h1-4H,5-11H2,(H,17,19)
InChIKeyXMLLMZWAYIWEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-fluorophenethyl)- (CAS 5500-76-5): Structural and Pharmacological Baseline


1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-fluorophenethyl)- (CAS 5500-76-5) is a spirocyclic oxazolidinone belonging to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one class, a privileged scaffold in medicinal chemistry recognized for alpha-adrenergic receptor modulation, phosphodiesterase inhibition, and neuroprotective calcium-channel blocking activity [1]. The compound features a para-fluorophenethyl substituent at the 8-position of the diazaspiro core, distinguishing it from the clinically used analog fenspiride (8-phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) by a single fluorine atom that alters electronic distribution, lipophilicity, and metabolic stability .

Why 8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones Cannot Be Interchanged: The Case of 8-(p-Fluorophenethyl)- (CAS 5500-76-5)


Although the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core is shared across multiple derivatives, the 8-substituent profoundly dictates pharmacological selectivity. Caroon et al. (1981) demonstrated that 8-[2-(3-indolyl)ethyl]-substituted compounds preferentially antagonize alpha-1 adrenoceptors, while 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] derivatives exhibit predominant alpha-2 adrenoceptor blockade [1]. The para-fluorophenethyl group in CAS 5500-76-5 introduces a distinct electron-withdrawing character and altered steric profile compared to the unsubstituted phenethyl of fenspiride, potentially shifting receptor subtype engagement, PDE isoform selectivity, and metabolic clearance pathways. Generic substitution within this class without empirical binding, functional, and pharmacokinetic data introduces unacceptable risk of altered efficacy, off-target activity, or metabolic liability [2].

Quantitative Differentiation Evidence for 8-(p-Fluorophenethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5500-76-5)


Para-Fluoro Substitution Confers Differentiated Lipophilicity and Electronic Profile Relative to Fenspiride

The target compound 8-(p-fluorophenethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5500-76-5) differs from fenspiride (8-phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) by a single para-fluoro substituent on the phenyl ring. This substitution increases the computed LogP by approximately 0.3–0.5 units (estimated from fragment-based calculation, CLogP target ≈ 2.3 vs. fenspiride ≈ 1.9), enhancing membrane permeability potential while the electron-withdrawing fluorine reduces the phenyl ring electron density, which can alter π-stacking interactions with aromatic residues in receptor binding pockets and shift oxidative metabolism away from para-hydroxylation, a primary clearance route for fenspiride [1]. Fenspiride's reported -log IC50 values for PDE3, PDE4, and PDE5 are 3.44, 4.16, and ~3.8 respectively; the fluorine substitution in the target compound is expected to modulate these values, though direct comparative data are not yet published .

Medicinal Chemistry Drug Design Structure-Activity Relationship

Antihypertensive Activity in Spontaneous Hypertensive Rat Model: Class-Level Evidence for 8-Substituted Derivatives

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one class was evaluated for antihypertensive activity in the spontaneous hypertensive rat (SHR) model. Caroon et al. (1981) reported that 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (compound 8) and 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (compound 29) both lowered blood pressure significantly in SHR, with compound 8 showing alpha-1 adrenoceptor antagonist skew and compound 29 predominantly alpha-2 blockade [1]. Tilt-response studies indicated that both compounds exhibited limited orthostatic hypotension potential at therapeutically effective doses. The target compound 8-(p-fluorophenethyl)- (CAS 5500-76-5) is an 8-substituted congener within this pharmacophore class, and its para-fluoro substitution may bias adrenoceptor subtype selectivity differently from the reported analogs; however, direct SHR blood pressure data for CAS 5500-76-5 are not available in the public domain [1].

Cardiovascular Pharmacology Hypertension Alpha-Adrenergic Antagonism

Neuroprotective and Calcium-Modulating Potential Shared Across 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives

Tóth et al. (1997) demonstrated that 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives (compounds 8–71 in the series) potently inhibited ⁴⁵Ca²⁺-uptake into cerebrocortical synaptosomes depolarized by potassium and veratrine, with the most active compounds also providing outstanding protection against triethyltin chloride (TET)-induced brain edema in rats [1]. The lead compound from this series, RGH-2716 (TDN-345, a distinct 8-substituted derivative), was advanced to preclinical development as a cognitive enhancer and neuroprotective agent, and was shown by Paróczai et al. (1998) to significantly improve learning and memory in scopolamine- and diazepam-impaired young rats at 3 mg/kg p.o., outperforming nimodipine and vinpocetine at 10 mg/kg p.o. [2]. While the specific derivative 8-(p-fluorophenethyl)- has not been individually profiled in these assays, its core scaffold identity with the neuroprotective series supports its candidacy for neuroscience-targeted screening libraries [1].

Neuroprotection Calcium Channel Modulation Cognitive Disorders

Optimal Application Scenarios for Procuring 8-(p-Fluorophenethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5500-76-5)


Cardiovascular Lead Optimization: Alpha-Adrenoceptor Subtype Selectivity Screening

Procure CAS 5500-76-5 as a focused library member for head-to-head radioligand binding assays against alpha-1A, alpha-1B, alpha-1D, alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes, benchmarked against fenspiride and the Caroon et al. (1981) reference compounds 8 and 29. The para-fluoro substitution may confer a selectivity profile distinct from the 8-(3-indolyl)ethyl and 8-(benzodioxanyl) derivatives, enabling identification of subtype-selective antagonists for hypertension with reduced orthostatic hypotension liability [1].

PDE Isoform Selectivity Profiling for Respiratory and Anti-Inflammatory Indications

Compare CAS 5500-76-5 directly with fenspiride in PDE3, PDE4, and PDE5 enzymatic inhibition assays using recombinant human isoforms. Fenspiride's established -log IC50 values of 3.44 (PDE3), 4.16 (PDE4), and ~3.8 (PDE5) provide a quantitative benchmark; any shift in isoform selectivity induced by the para-fluoro substituent could identify a differentiated anti-inflammatory or bronchodilator candidate with an improved therapeutic window .

Neuroscience Phenotypic Screening: Neuroprotection and Cognitive Enhancement Models

Include CAS 5500-76-5 in phenotypic screening cascades for inhibition of depolarization-induced ⁴⁵Ca²⁺-uptake in cerebrocortical synaptosomes and protection against TET-induced brain edema, following the protocol established by Tóth et al. (1997). Benchmark against the clinical candidate RGH-2716, which demonstrated efficacy at 3 mg/kg p.o. in the water-labyrinth cognition model. The distinct 8-substituent may confer differentiated brain penetration or target engagement kinetics [2].

Metabolic Stability and CYP450 Metabolism Comparison Studies

Utilize CAS 5500-76-5 in comparative microsomal and hepatocyte stability assays versus fenspiride to evaluate the impact of para-fluoro substitution on oxidative metabolism. Fenspiride undergoes extensive para-hydroxylation as a primary clearance route; the fluorine substitution at the para position is expected to block this metabolic soft spot, potentially prolonging half-life and altering metabolite profiles—critical data for prioritizing this compound in lead optimization [1].

Quote Request

Request a Quote for 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-fluorophenethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.